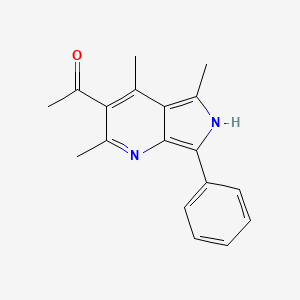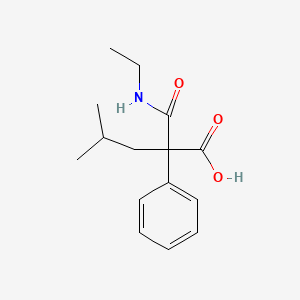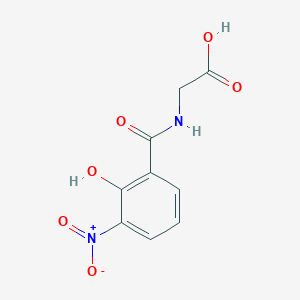
1-(4-Bromophenyl)-2-(diethylamino)ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-diethylamino-ethanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diethylamino ethanone group
Métodos De Preparación
The synthesis of 1-(4-bromophenyl)-2-diethylamino-ethanone typically involves the reaction of 4-bromobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve more scalable processes, including continuous flow synthesis, to ensure higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-2-diethylamino-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents using reagents like sodium iodide in acetone.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-diethylamino-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-diethylamino-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-2-diethylamino-ethanone can be compared with other similar compounds such as:
4-Bromophenylacetic acid: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
4-Bromophenyl-ethylamine: Shares the bromophenyl group but differs in the attached amine group, resulting in distinct biological activities.
Propiedades
Número CAS |
7402-09-7 |
|---|---|
Fórmula molecular |
C12H17Br2NO |
Peso molecular |
351.08 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(diethylamino)ethanone;hydrobromide |
InChI |
InChI=1S/C12H16BrNO.BrH/c1-3-14(4-2)9-12(15)10-5-7-11(13)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H |
Clave InChI |
XHNMRTLYWVCOOG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)C1=CC=C(C=C1)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)



![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)




![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)


